Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-6-24-17(21)15-14(12-7-9-13(23-5)10-8-12)11-25-16(15)20-18(22)19(2,3)4/h7-11H,6H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWVMWYAYARWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate . Industrial production methods may involve similar multi-step processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Group
-
Key Data :
Ester Hydrolysis
The ethyl ester at position 3 undergoes hydrolysis to form the corresponding carboxylic acid:
-
Conditions :
Cyclocondensation Reactions
The compound participates in cyclocondensation to form fused heterocycles. For example, reaction with isocyanates yields thieno[2,3-d]pyrimidines :
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Mechanism :
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-amino-thiophene | Phenyl isocyanate | Thieno[2,3-d]pyrimidinone derivative | 67–78 |
Electrophilic Aromatic Substitution
The thiophene ring’s electron-rich nature allows electrophilic substitution, though steric hindrance from the 4-methoxyphenyl group limits reactivity:
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Nitration : Occurs at position 5 of the thiophene ring under HNO/HSO .
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Sulfonation : Requires fuming HSO and elevated temperatures .
Cross-Coupling Reactions
The 4-methoxyphenyl group may enable Suzuki-Miyaura coupling, though the ester and amide functionalities necessitate careful protection/deprotection strategies :
Comparative Reactivity of Analogous Compounds
The table below highlights reactivity trends in structurally related thiophene derivatives:
Stability and Reaction Optimization
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₄H₁₅N₁O₃S
- Molecular Weight: Approximately 277.34 g/mol
The compound features a thiophene core that is known for its electronic properties, which can be modulated by substituents such as the methoxy and carboxylate groups. This structural diversity allows for a range of chemical reactivity and biological activity.
Medicinal Chemistry Applications
Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated the ability to inhibit cell proliferation and induce apoptosis in breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. The proposed mechanisms include:
- Cell Cycle Arrest: Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction: Morphological changes consistent with apoptosis observed through Hoechst staining techniques.
Antimicrobial Properties
Thiophene derivatives are also recognized for their antimicrobial activity. This compound may exhibit inhibitory effects against various bacterial strains. The specific interaction mechanisms with microbial targets require further investigation to establish efficacy.
Material Science Applications
The unique electronic properties of thiophene compounds make them suitable candidates for applications in material science:
Organic Electronics
Due to their semiconducting properties, thiophene derivatives can be utilized in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs). This compound can potentially enhance the efficiency of these devices through improved charge transport properties.
Polymer Chemistry
Incorporating this compound into polymer matrices may lead to the development of new materials with tailored properties for specific applications, such as sensors or conductive films.
Synthesis and Modification
The synthesis of this compound typically involves several steps that must be optimized for yield and purity:
- Formation of the Thiophene Core: Utilizing appropriate precursors to construct the thiophene ring.
- Introduction of Functional Groups: Employing acylation reactions to attach the dimethylpropanoyl amino group.
- Final Esterification: Converting the carboxylic acid into an ester form with ethyl alcohol.
Each synthetic step is crucial for ensuring the compound's desired properties and biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | Contains an amino group and methoxy-substituted phenyl | Lacks the dimethylpropanoyl group |
| Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | Similar thiophene structure but different phenolic substitution | Different substitution pattern affects reactivity |
| 3-Amino-thiophene derivatives | General class with varying substitutions | Broad range of biological activities depending on substitutions |
This table illustrates the structural uniqueness of this compound compared to other thiophene derivatives, highlighting its potential enhanced biological activity due to specific functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in the substituents at the 2-amino/acylamido and 4-aryl positions. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- 2-Position Modifications: The pivaloyl group in the target compound provides steric bulk and hydrophobicity compared to smaller substituents like amino (-NH₂) or chloro-propanoyl groups. This may enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis .
- 4-Position Aryl Substitutions: Methoxy (target compound) and hydroxy groups (e.g., ) offer hydrogen-bonding capabilities, influencing solubility and target affinity. Methoxy groups, however, are less polar than hydroxy, which may reduce aqueous solubility but improve membrane permeability .
Physicochemical Properties
- logP and Solubility: The target compound’s logP is estimated at ~5.9 (similar to ), indicating high lipophilicity. In contrast, hydroxy-substituted analogs (logP ~3.5–4.0) exhibit better aqueous solubility . Chlorine or cyano groups increase molecular polarity but may reduce metabolic stability due to reactive sites .
Biological Activity
Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C18H25N1O3S1
- Molecular Weight : 341.46 g/mol
Recent studies have explored the antitumor activity of this compound through various mechanisms, including apoptosis induction and cell cycle arrest. The following sections summarize key findings:
-
Apoptosis Induction :
- The compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer). In vitro studies indicated an IC50 value of approximately 23.2 µM, demonstrating significant cytotoxicity against these cells .
- Flow cytometry analysis revealed increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations compared to untreated controls, suggesting that the compound effectively triggers programmed cell death .
- Cell Cycle Arrest :
- In Vivo Studies :
Table 1: Summary of Biological Activity Studies
Additional Findings
- Toxicity Assessment :
- Synergistic Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate, and how can purity be optimized?
- Methodology : The Gewald reaction is a foundational approach for synthesizing thiophene-3-carboxylate derivatives. For this compound, start with 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate as a precursor. Acylation with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions is recommended . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) .
Q. What analytical techniques are critical for characterizing this compound’s structure and confirming its identity?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.3 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 403.4) .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the 3D structure, as demonstrated for analogous thiophene derivatives .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Based on SDS data for structurally similar thiophene carboxylates:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols (specific target organ toxicity—respiratory system) .
- Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizing agents .
Q. How can researchers design initial bioactivity screening assays for this compound?
- Methodology : Prioritize assays based on structural analogs:
- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .
- Anti-inflammatory Potential : Carrageenan-induced rat paw edema model, measuring COX-2 inhibition .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish preliminary safety profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or alkylated aryl rings) to assess electronic effects on antioxidant activity .
- Ester vs. Amide Optimization : Compare ethyl ester derivatives with methyl or tert-butyl esters to evaluate metabolic stability .
- Data Analysis : Use multivariate regression models to correlate logP (XlogP ~4.0) with bioavailability .
Q. What computational strategies are effective for predicting this compound’s binding affinity to target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with the 2,2-dimethylpropanoyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex .
Q. How can researchers resolve contradictions in synthetic yields reported across different methods?
- Methodology :
- DoE Approach : Apply factorial design to optimize reaction parameters (e.g., temperature, solvent polarity). For example, higher yields (>70%) are achieved in DMF at 80°C compared to THF .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted acyl chloride) and adjust stoichiometry .
Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
